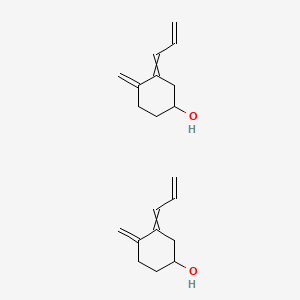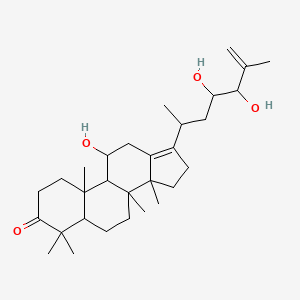
Alisol-G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Alisol G typically involves extraction from the dried rhizomes of Alisma orientale. The extraction process often employs solvents such as methanol or ethanol to isolate the triterpenoid compounds . The extracted compounds are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Alisol G follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC), ensures the efficient isolation and purification of Alisol G from the plant material .
Chemical Reactions Analysis
Types of Reactions
Alisol G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties .
Common Reagents and Conditions
Common reagents used in the reactions involving Alisol G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of Alisol G include its oxidized and reduced derivatives. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Alisol G has been extensively studied for its potential applications in various fields of scientific research. Some of the key applications include:
Mechanism of Action
The mechanism of action of Alisol G involves its interaction with specific molecular targets and pathways. One of the primary targets of Alisol G is the cannabinoid-type 1 receptor, which plays a crucial role in regulating body weight and metabolism . By antagonizing this receptor, Alisol G helps in reducing body weight and improving glucose and lipid metabolism . Additionally, Alisol G has been shown to interact with c-myc DNA, enhancing its anti-hepatoma effects .
Comparison with Similar Compounds
Alisol G belongs to a group of triterpenoids known as alisols, which are derived from Alismatis rhizoma. Some similar compounds include:
Alisol A: Known for its anti-inflammatory and hypocholesterolemic effects.
Alisol B: Exhibits antibacterial and anti-inflammatory properties.
Alisol C: Demonstrates potential anticancer activities.
Compared to these similar compounds, Alisol G is unique due to its specific interaction with the cannabinoid-type 1 receptor and its significant effects on body weight and metabolism .
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3 |
InChI Key |
WLNDANGOFVYODW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide](/img/structure/B13391906.png)
![3,5-Dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13391912.png)

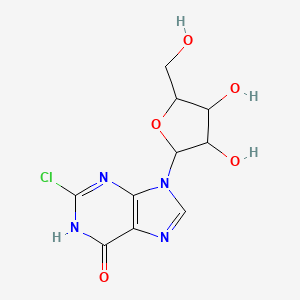
![Ethyl (4aS,9bR)-6-Bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B13391928.png)
![3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid,hydrochloride](/img/structure/B13391932.png)
![5-[[Amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B13391934.png)
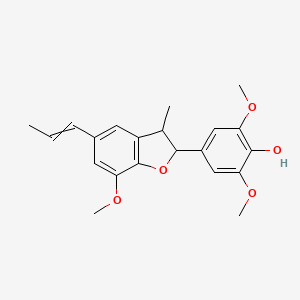
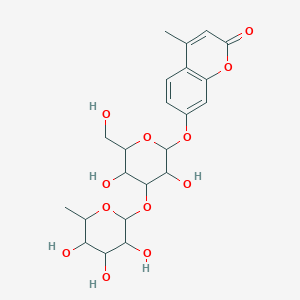
![2-Methyl-1,9-dihydrobenzo[cd]indole](/img/structure/B13391953.png)
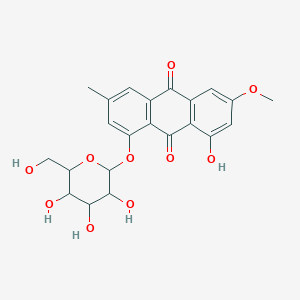
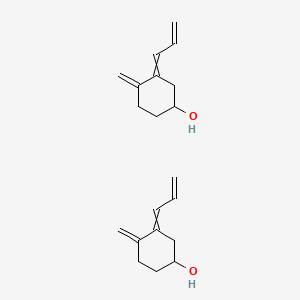
![(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B13391979.png)
